

N-Ethylethylenediamine chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethylethylenediamine*

Cat. No.: B093853

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Bonding of **N-Ethylethylenediamine**

Introduction

N-Ethylethylenediamine, also known as 2-aminoethyl(ethyl)amine, is an organic compound with the chemical formula C4H12N2.^{[1][2]} It is a diamine featuring a primary and a secondary amine group.^[3] This structure makes it a versatile building block in organic synthesis and a notable intermediate in the production of pharmaceuticals, such as the antibiotic Cefoperazone.^[1] It also serves as a chelating agent and is used in studies of mutagenesis.^{[3][4]} This guide provides a detailed overview of its chemical structure, bonding, and physicochemical properties, along with relevant experimental protocols and visualizations for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

N-Ethylethylenediamine consists of an ethyl group attached to one of the nitrogen atoms of an ethylenediamine backbone.^[3] The molecule is achiral.^[5]

Table 1: Molecular Identifiers for **N-Ethylethylenediamine**

Identifier	Value
Molecular Formula	C4H12N2 [2]
IUPAC Name	N'-ethylethane-1,2-diamine [2]
CAS Number	110-72-5 [2]
Molecular Weight	88.15 g/mol [2]
SMILES	CCNCCN [6]
InChI	1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3 [6]

| Synonyms | 2-Aminoethyl(ethyl)amine, N-ethyl-1,2-ethanediamine[\[2\]](#) |

Figure 1: 2D Chemical Structure of **N-Ethylethylenediamine**.

Bonding and Molecular Geometry

The bonding in **N-Ethylethylenediamine** is characterized by single covalent bonds between carbon, nitrogen, and hydrogen atoms. The nitrogen and carbon atoms are sp^3 hybridized, leading to a tetrahedral geometry around each of these atoms. The presence of lone pairs on the nitrogen atoms influences the bond angles, which are expected to be slightly less than the ideal 109.5° of a perfect tetrahedron. For the parent compound, ethylenediamine, the H-N-H and H-N-C bond angles are approximately 110 degrees.[\[7\]](#) The molecule's overall shape is flexible due to free rotation around the C-C and C-N single bonds.[\[8\]](#)

Table 2: Approximate Bond Parameters for **N-Ethylethylenediamine**

Bond	Hybridization	Approximate Bond Length (Å)	Approximate Bond Angle (°)
C-C	sp^3 - sp^3	1.54	N/A
C-N	sp^3 - sp^3	1.47	~110 (C-C-N)
N-H	sp^3 - s	1.01	~107 (H-N-C / H-N-H)
C-H	sp^3 - s	1.09	~109.5 (H-C-H / H-C-C)

Note: Bond lengths and angles are typical values for these types of bonds and may vary slightly in the actual molecule.

Physicochemical Properties

N-Ethylethylenediamine is a colorless to light yellow liquid at room temperature.[1][3] It is completely soluble in water.[4]

Table 3: Physicochemical Properties of **N-Ethylethylenediamine**

Property	Value
Density	0.837 g/mL at 25 °C[6]
Boiling Point	128-130 °C[6]
Melting Point	1.63 °C (estimate)[4]
Flash Point	10 °C (50 °F)[1][4]
Refractive Index	n _{20/D} 1.439[6]
pKa	pK ₁ : 7.63; pK ₂ : 10.56 (at 25 °C)[4]

| Vapor Pressure | 10.4 mmHg at 25 °C[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **N-Ethylethylenediamine**.

Table 4: ¹H NMR Spectroscopic Data for **N-Ethylethylenediamine**

Chemical Shift (ppm)	Multiplicity	Assignment
~2.75	t	-CH ₂ -NH-
~2.65	t	-CH ₂ -NH ₂
~2.60	q	-CH ₂ -CH ₃
~1.40	s (broad)	-NH ₂ and -NH
~1.05	t	-CH ₃

Solvent: CDCl₃. Data is interpreted from typical values and available spectra.[\[9\]](#)

Table 5: Key IR Absorption Bands for **N-Ethylethylenediamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3250-3400	Medium-Strong, Broad	N-H stretch (primary and secondary amine)
2850-2960	Medium-Strong	C-H stretch (alkane)
1590-1650	Medium	N-H bend (primary amine)
1450-1470	Medium	C-H bend (alkane)
1000-1250	Medium-Strong	C-N stretch

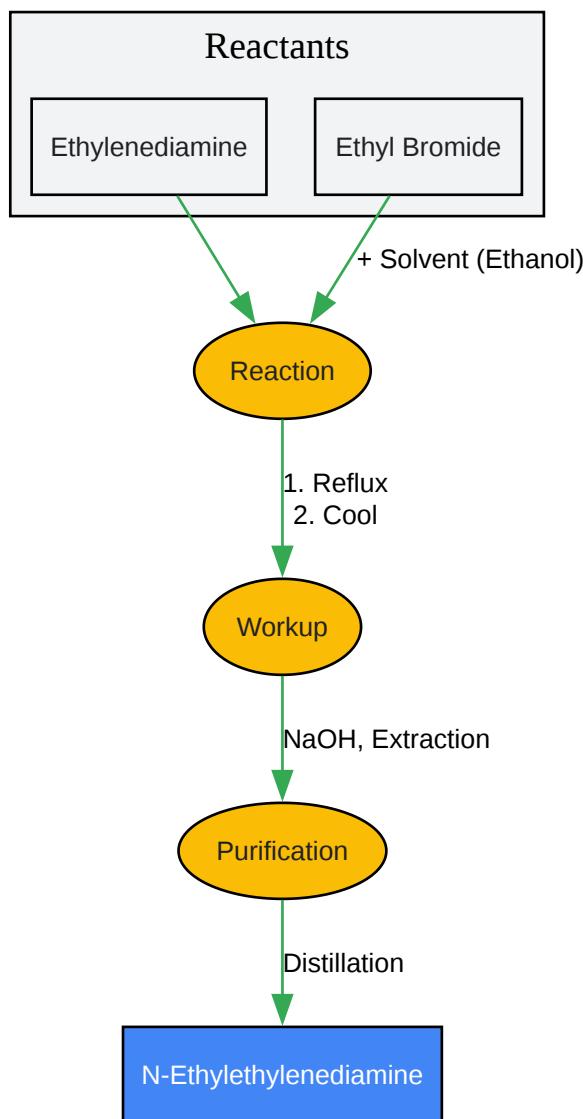
Note: IR data is based on characteristic absorption frequencies for primary and secondary amines.[\[10\]](#)

Table 6: Mass Spectrometry Data for **N-Ethylethylenediamine**

m/z	Interpretation
88	Molecular ion $[M]^+$
58	$[\text{CH}_2\text{CH}_2\text{NHCH}_2\text{CH}_3]^+$ or $[\text{M} - \text{CH}_2\text{NH}_2]^+$
44	$[\text{CH}_2\text{NHCH}_3]^+$ or $[\text{CH}_2\text{CH}_2\text{NH}_2]^+$
30	$[\text{CH}_2\text{NH}_2]^+$

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of amines. The base peak is often observed at m/z 58 or 30.[\[2\]](#)

Experimental Protocols

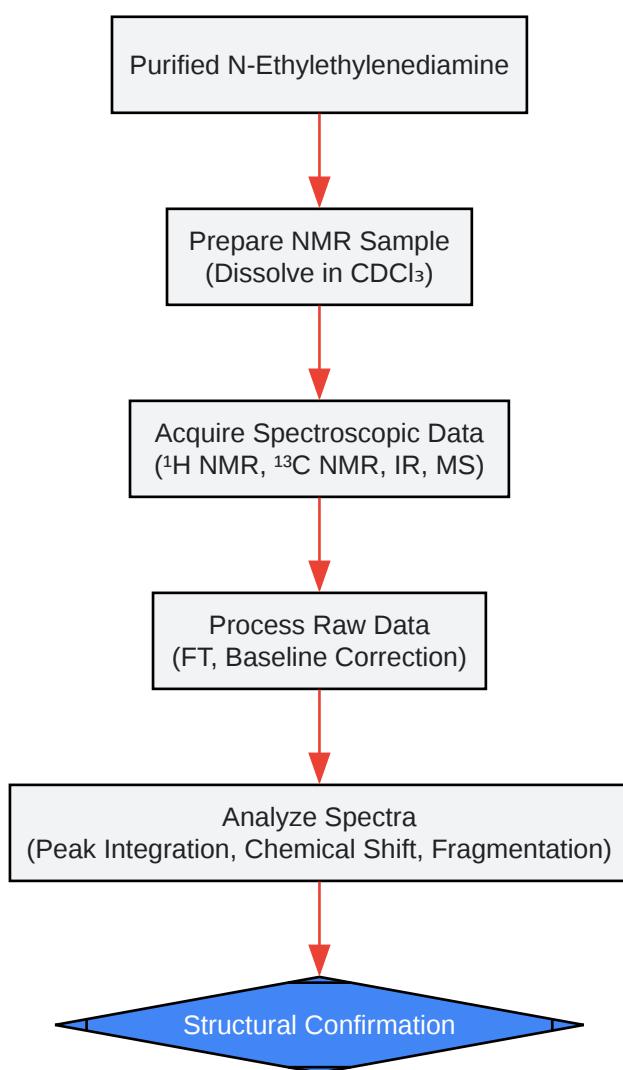

Synthesis of N-Ethylethylenediamine via N-Alkylation

A common method for synthesizing **N-Ethylethylenediamine** is the direct alkylation of ethylenediamine with an ethylating agent like ethyl bromide.[\[11\]](#)[\[12\]](#)

Protocol:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, place ethylenediamine (excess) in a suitable solvent like ethanol.
- Addition of Alkylating Agent: Cool the flask in an ice bath. Slowly add ethyl bromide (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintaining a low temperature helps control the exothermicity of the reaction.
- Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 3-4 hours.[\[11\]](#) Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide to neutralize the hydrobromide salt formed and to deprotonate the amine.[\[12\]](#)

- Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as dichloromethane.[13] Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[13] Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation, collecting the fraction at 128-130 °C.[12]



[Click to download full resolution via product page](#)

Figure 2: Synthesis workflow for **N-Ethylethylenediamine**.

Protocol for Spectroscopic Analysis (NMR)

- Sample Preparation: Dissolve approximately 10-20 mg of purified **N-Ethylethylenediamine** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean NMR tube. [14]
- Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.[14]
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ^1H NMR spectrum. For ^{13}C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.[14]
- Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

[Click to download full resolution via product page](#)

Figure 3: Workflow for spectroscopic characterization.

Conclusion

N-Ethylethylenediamine is a structurally simple yet functionally significant diamine. Its chemical properties, governed by the presence of both primary and secondary amine groups, make it a valuable precursor in various chemical syntheses. A thorough understanding of its structure, bonding, and spectroscopic profile is essential for its effective application in research and development, particularly within the pharmaceutical industry. The data and protocols presented in this guide offer a comprehensive technical resource for professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. N-Ethylethylenediamine | C4H12N2 | CID 66071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 110-72-5: N-Ethylethylenediamine | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. N-Ethylethylenediamine 98 110-72-5 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. scribd.com [scribd.com]
- 11. CN102816071A - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 12. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-Ethylethylenediamine chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093853#n-ethylethylenediamine-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com